HC Violet no. 2

Description

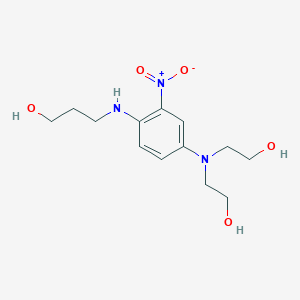

Structure

3D Structure

Properties

IUPAC Name |

3-[4-[bis(2-hydroxyethyl)amino]-2-nitroanilino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O5/c17-7-1-4-14-12-3-2-11(10-13(12)16(20)21)15(5-8-18)6-9-19/h2-3,10,14,17-19H,1,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSOWKGIYXECIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146352 | |

| Record name | HC Violet no. 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104226-19-9 | |

| Record name | HC Violet 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104226-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HC Violet no. 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104226199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HC Violet no. 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((4-(bis(2-hydroxyethyl)amino)-2-nitrophenyl)amino)-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HC VIOLET NO. 2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/639H4QR04O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Engineering

Precursor Chemistry and Reaction Pathways

The synthesis of HC Violet no. 2, chemically known as 3-[4-[bis(2-hydroxyethyl)amino]-2-nitroanilino]propan-1-ol, commences with precursors that are readily available industrial chemicals. The primary starting material is typically a halogenated nitroaromatic compound, with evidence pointing towards the use of either 4-fluoro-3-nitroaniline (B182485) or 4-chloro-3-nitroaniline. The reaction pathway can be logically deduced as a two-step process.

The first step involves the reaction of the halogenated nitroaniline with diethanolamine (B148213). In this nucleophilic aromatic substitution reaction, the lone pair of electrons on the nitrogen atom of diethanolamine attacks the carbon atom of the benzene (B151609) ring that is bonded to the halogen. This reaction is facilitated by the presence of the strongly electron-withdrawing nitro group ortho and para to the halogen, which activates the ring towards nucleophilic attack. This step results in the formation of the key intermediate compound, N,N-bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline (or its chloro-analogue).

The second and final step is another nucleophilic aromatic substitution, where the intermediate compound reacts with 3-amino-1-propanol. The amino group of 3-amino-1-propanol displaces the halogen atom (fluorine or chlorine) on the aromatic ring of the intermediate to form the final product, HC Violet no. 2. The reaction is driven by the formation of a more stable product and the liberation of a hydrohalic acid, which is typically neutralized by a base present in the reaction mixture.

Industrial Synthesis Routes and Process Optimization

On an industrial scale, the synthesis of HC Violet no. 2 is likely carried out in batch reactors. A common route involves the initial synthesis of the intermediate, N,N-bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline, by reacting 4-fluoro-3-nitroaniline with an excess of diethanolamine. This reaction can be performed in the presence of a base to neutralize the hydrofluoric acid that is formed.

The subsequent reaction of the intermediate with 3-amino-1-propanol is typically conducted in an aqueous medium at elevated temperatures, often around 100°C. To drive the reaction to completion and neutralize the liberated hydrohalic acid, an alkali metal hydroxide (B78521) such as sodium hydroxide is added, maintaining the pH of the reaction mixture between 8.5 and 9.5.

Process optimization is a critical aspect of the industrial synthesis to maximize yield and purity while minimizing costs and environmental impact. Key parameters that are likely optimized include:

Reaction Temperature: Controlling the temperature is crucial to ensure a sufficient reaction rate without promoting the formation of unwanted side products.

pH Control: The careful addition of a base is necessary to neutralize the acid produced during the substitution reactions, which also helps to drive the equilibrium towards the product side.

Reactant Stoichiometry: While an excess of the amine is often used to ensure complete conversion of the halogenated starting material, the optimal ratio is determined to minimize waste and simplify purification.

Solvent Selection: Water is a common solvent for the final step due to its low cost, safety, and the solubility of the reactants and the final product.

Purification Methods: After the reaction is complete, the product is typically isolated by cooling the reaction mixture to induce crystallization, followed by filtration and washing to remove unreacted starting materials and inorganic salts. Further purification may be achieved through recrystallization from a suitable solvent.

Intermediate Compound Identification and Characterization

The primary intermediate in the synthesis of HC Violet no. 2 is N,N-bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline. The formation of this intermediate is a critical step, and its purity can significantly impact the quality of the final product.

In an industrial setting, the characterization of this intermediate would be essential for quality control. Standard analytical techniques would be employed to confirm its identity and purity:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the structure of the intermediate by identifying the chemical shifts and coupling patterns of the protons and carbons in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present, such as the N-H, O-H, C-N, and NO2 stretching and bending vibrations.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the intermediate and to provide information about its fragmentation pattern, further confirming its structure.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for assessing the purity of the intermediate and for detecting any unreacted starting materials or byproducts.

Purity Analysis and Impurity Profiling in Synthesized Batches

Ensuring the high purity of HC Violet no. 2 is paramount for its use in cosmetic products. A variety of analytical techniques are employed to assess the purity of synthesized batches and to identify and quantify any impurities.

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for the purity analysis of HC Violet no. 2. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate) and an organic solvent (like acetonitrile (B52724) or methanol). The detection wavelength is set to the maximum absorbance of HC Violet no. 2 to ensure high sensitivity.

Impurities in synthesized batches can originate from unreacted starting materials, byproducts of the reaction, or degradation of the final product. A safety assessment by the Scientific Committee on Consumer Products (SCCP) has identified several potential impurities in HC Violet no. 2:

| Impurity Name | Type | Potential Origin |

| 4-Fluoro-3-nitrophenylamine | Starting Material | Incomplete reaction in the first step of the synthesis. |

| 2-[(4-Fluoro-3-nitro-phenyl)-(2-hydroxyethyl)-amino]-ethanol | Intermediate | Incomplete reaction in the second step of the synthesis. |

| Unidentified Impurity C | Reaction Byproduct | A proposed structure suggests a side reaction involving the hydroxyl groups. |

| Methanol, Ethyl acetate (B1210297), Isopropanol | Residual Solvents | Remnants from the purification and crystallization processes. |

The control of these impurities is a critical part of the manufacturing process and is achieved through careful control of reaction conditions and effective purification steps.

Stereochemical Considerations in Synthesis

HC Violet no. 2 is an achiral molecule, meaning it does not have any stereocenters and does not exhibit stereoisomerism. The synthesis of this compound does not involve any stereoselective or stereospecific steps. Therefore, stereochemical considerations are not applicable to the synthesis of HC Violet no. 2.

Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is widely used to study the electronic transitions within a molecule, particularly those involving chromophores, which are the parts of a molecule responsible for absorbing light in the visible or ultraviolet region. libretexts.org The absorption of UV-Vis light by HC Violet no. 2 is responsible for its characteristic violet color.

Absorption Maxima and Molar Extinction Coefficients

The UV-Vis spectrum of a compound shows absorbance as a function of wavelength, with peaks indicating maximum absorption (λmax). libretexts.org HC Violet no. 2 has been reported to have absorption maxima in the UV and visible regions. One lot of HC Blue No. 2, a related compound, showed a major absorption peak at 263 nm in the UV and a secondary peak at 531 nm, while another lot showed peaks at 264 nm and 534 nm. cir-safety.org A third spectrum confirmed the secondary peak at 531 nm. cir-safety.org While these data are for a related compound, they indicate the typical range for such nitro dyes. HC dyes are generally known to have low extinction coefficients, approximately 10,000 L mol⁻¹ cm⁻¹. semanticscholar.org For comparison, other dyes like anthraquinones and mono-azo dyes typically have higher extinction coefficients. semanticscholar.org

| Characteristic | Wavelength (nm) | Notes | Source |

|---|---|---|---|

| Major Absorption Peak | 263, 264 | Observed for HC Blue No. 2 (related) | cir-safety.org |

| Secondary Absorption Peak | 531, 534 | Observed for HC Blue No. 2 (related) | cir-safety.org |

| Extinction Coefficient | ~10,000 L mol⁻¹ cm⁻¹ | General for HC dyes | semanticscholar.org |

Spectroscopic Shifts in Different Solvents and pH Environments

The UV-Vis absorption spectrum of a compound can be influenced by the solvent and pH of the solution. These effects, known as solvatochromism and halochromism, respectively, occur due to changes in the electronic structure of the molecule as a result of interactions with the surrounding environment. researchgate.netslideshare.net For instance, the color and absorption maxima of Crystal Violet, another dye, are known to depend on the acidity of the solution. wikipedia.orgchemodex.com While specific data on the solvent and pH effects on the spectrum of HC Violet no. 2 are not extensively detailed in the provided search results, the principle of such shifts is well-established for dyes containing chromophores. researchgate.netresearchgate.net Changes in solvent polarity can lead to dramatic changes in visible absorption spectra, particularly for dyes that exist as ion pairs in non-polar solutions and solvated ions in polar solutions. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. utexas.eduorgchemboulder.com Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique IR spectrum for each compound. utexas.eduucla.edu While a specific IR spectrum for HC Violet no. 2 is not provided, the presence of functional groups such as hydroxyl (-OH), amine (-NH), and nitro (-NO₂) groups in its structure nih.gov would give rise to characteristic absorption bands in its IR spectrum. For example, O-H stretches typically appear in the 3200-3600 cm⁻¹ region, N-H stretches in the 3250-3500 cm⁻¹ region, and nitro group stretches in the 1300-1600 cm⁻¹ region. utexas.eduorgchemboulder.comucla.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule and the electronic environment of individual atoms. acdlabs.comacdlabs.com By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and ¹³C NMR spectra, the structure of a compound can be elucidated. acdlabs.com

¹H NMR Spectral Analysis

¹H NMR spectroscopy focuses on the hydrogen nuclei (protons) within a molecule. The chemical shift of a proton signal is influenced by its electronic environment, providing clues about the functional groups and neighboring atoms. The splitting pattern (multiplicity) of a signal indicates the number of equivalent protons on adjacent carbon atoms. acdlabs.com While specific ¹H NMR data for HC Violet no. 2 are not provided in the search results, a ¹H NMR spectrum would show signals corresponding to the protons in the aromatic ring, the hydroxyethyl (B10761427) groups, and the hydroxypropyl group, with their positions and multiplicities reflecting their specific chemical environments within the HC Violet no. 2 molecule. nih.gov

¹³C NMR Spectral Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a signal in the ¹³C NMR spectrum, with the chemical shift providing information about the hybridization and electronic environment of the carbon atom. acdlabs.com Similar to ¹H NMR, specific ¹³C NMR data for HC Violet no. 2 are not available in the provided results. However, a ¹³C NMR spectrum would show signals for the thirteen carbon atoms in the HC Violet no. 2 molecule nih.gov, with their chemical shifts indicative of whether they are part of the aromatic ring, methylene (B1212753) groups in the hydroxyethyl and hydroxypropyl chains, or the carbon bearing the nitro group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is utilized to determine the molecular weight of HC Violet no. 2 and to study its fragmentation pathways, which are indicative of its chemical structure. nih.govsielc.com The theoretical monoisotopic mass of HC Violet no. 2 (C₁₃H₂₁N₃O₅) is computed as 299.14812078 Da. nih.govwikidata.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for the analysis of polar and thermolabile compounds, making it suitable for synthetic dyes like HC Violet no. 2. ESI typically produces protonated or deprotonated molecular ions, such as [M+H]⁺ or [M-H]⁻, which provide direct information about the molecular weight of the analyte. mdpi.com For compounds analyzed by ESI-MS, pseudomolecular ions like [M+H]⁺ or [M-H]⁻ are often observed as base ions. mdpi.com Studies on other cosmetic ingredients and dyes frequently employ LC/ESI-MS, operating in both positive and negative ionization modes, to separate and identify compounds. mdpi.comnih.gov Predicted collision cross sections for HC Violet no. 2 have been calculated for various adducts in ESI-MS, including [M+H]⁺, [M+Na]⁺, [M-H]⁻, [M+NH₄]⁺, [M+K]⁺, [M+H-H₂O]⁺, [M+HCOO]⁻, [M+CH₃COO]⁻, [M+Na-2H]⁻, [M]⁺, and [M]⁻. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 300.15541 | 165.0 |

| [M+Na]⁺ | 322.13735 | 167.7 |

| [M-H]⁻ | 298.14085 | 165.3 |

| [M+NH₄]⁺ | 317.18195 | 177.1 |

| [M+K]⁺ | 338.11129 | 161.6 |

| [M+H-H₂O]⁺ | 282.14539 | 161.9 |

| [M+HCOO]⁻ | 344.14633 | 187.9 |

| [M+CH₃COO]⁻ | 358.16198 | 198.7 |

| [M+Na-2H]⁻ | 320.12280 | 169.8 |

| [M]⁺ | 299.14758 | 164.1 |

| [M]⁻ | 299.14868 | 164.1 |

Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. uni.lu

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is employed to gain structural information through the fragmentation of selected precursor ions. By analyzing the resulting fragment ions, characteristic fragmentation pathways can be elucidated, providing insights into the molecule's connectivity and functional groups. mdpi.comnih.gov While specific MS/MS fragmentation pathways for HC Violet no. 2 are not detailed in the search results, studies on related compounds like HC Blue No. 2 demonstrate the utility of this technique. For instance, HC Blue No. 2 (C₁₂H₂₀N₃O₅⁺) showed a precursor ion at m/z 286.14 and yielded fragment ions at m/z 210.09 and 241.11. mdpi.com The fragmentation patterns of synthetic colorants can be predicted based on their fragment ions obtained using techniques like LC-Q-TOF-MS. mdpi.com Collision-induced dissociation (CID) is a common method used in MS/MS to induce fragmentation. nih.gov

Chemical Reactivity and Transformation Mechanisms

Oxidation-Reduction Reactions and Electrochemical Behavior

While extensive specific data on the oxidation-reduction reactions and electrochemical behavior of HC Violet No. 2 is limited in the provided search results, the presence of nitro and amino groups on the aromatic ring suggests potential for redox activity. Nitro groups can undergo reduction, while amino groups can be susceptible to oxidation. Studies on other dyes, such as crystal violet (a triphenylmethane (B1682552) dye), demonstrate that dyes can participate in redox reactions, with kinetics influenced by factors like pH and the presence of oxidizing or reducing agents. iscientific.orgiscientific.org The oxidation of crystal violet by persulphate ions in aqueous acidic medium, for instance, has been investigated kinetically. iscientific.orgiscientific.org Further research would be needed to specifically detail the electrochemical window and redox potentials of HC Violet No. 2.

Nucleophilic and Electrophilic Substitution Reactions

HC Violet No. 2 primarily undergoes substitution reactions owing to the presence of activating and deactivating groups on its benzene (B151609) ring.

Nucleophilic Substitution: The amino groups on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents for nucleophilic substitution include alkyl halides and acyl chlorides, typically reacting under basic conditions.

Electrophilic Substitution: The nitro group, being electron-withdrawing, influences electrophilic substitution. While the amino groups are activating and directing, the nitro group is deactivating and meta-directing. Electrophilic substitution reactions on aromatic rings generally involve an electrophile attacking the pi system, disrupting aromaticity in a slow step, followed by deprotonation to restore aromaticity. masterorganicchemistry.com Reagents such as nitric acid and sulfuric acid are typically used under acidic conditions for electrophilic substitution on aromatic systems. The specific products formed from these substitution reactions on HC Violet No. 2 would be substituted derivatives with potentially altered properties, including color shades.

N-Nitrosamine Formation Mechanisms from Secondary Amine Groups

HC Violet No. 2 contains secondary amine groups, which are susceptible to nitrosation and can form N-nitrosamines. nih.govresearchgate.net N-nitrosamines are a class of compounds formed by the reaction of a nitroso group bonded to a nitrogen atom. fda.gov

The formation of N-nitrosamines from secondary amines typically involves a reaction with a nitrosating agent, such as nitrous acid. nih.govresearchgate.netresearchgate.netpjoes.com Nitrous acid can be formed from nitrite (B80452) salts under acidic conditions. fda.govresearchgate.net The mechanism often involves the attack of a nitrosonium cation (NO⁺), derived from dinitrogen trioxide (N₂O₃), on the nitrogen atom of the secondary amine. researchgate.netpjoes.com

Atmospheric Nitrosation Pathways

N-nitrosation of secondary amines can occur in the atmosphere due to the presence of nitrogen oxides (NOx). nih.govresearchgate.net Nitrogen dioxide (NO₂) and nitric oxide (NO) can act as nitrosating agents. researchgate.net Research has shown that nitrosation by NOx can occur even under neutral or alkaline conditions, although it is typically faster in acidic environments. nih.govresearchgate.net The potential for N-nitrosamine formation on surfaces from atmospheric NOx exposure has also been highlighted. researchgate.net

Influence of Reaction Conditions on Nitrosamine (B1359907) Yield

The yield of nitrosamines is influenced by various reaction conditions. The reaction between secondary amines and nitrite to form nitrosamines is optimal at or below pH 3.25 for low nitrite concentrations, and the rate increases with increasing temperature. efpia.eu However, nitrosation can occur even in strongly alkaline conditions, albeit at a slower rate. nih.gov The nature of the secondary amine also affects the reaction speed; secondary aromatic amines are more readily nitrosated than simple aliphatic secondary and tertiary amines in acid. nih.gov

Factors such as the concentration of nitrite and the amine, as well as pH, play a crucial role in the rate of nitrosamine formation. efpia.eu The presence of dissolved oxygen can also increase nitrosamine concentrations. epa.gov Avoiding reaction conditions that may produce nitrosamines and controlling processes to reduce nitrosamine impurities are important strategies. fda.gov

Photochemical Transformations and Degradation Kinetics

Photochemical transformations, particularly direct photolysis, can contribute to the degradation of HC Violet No. 2. Direct photolysis involves the transformation of a chemical through the direct absorption of light. ibacon.com

Direct Photolysis in Aqueous and Organic Media

Studies on the photodecomposition of other dyes, such as crystal violet, provide insights into potential photochemical pathways. Direct photolysis of crystal violet in aqueous solutions under UV radiation has been observed to cause decolourization, although the percentage of decolourization by direct photolysis alone can be relatively low compared to photocatalytic processes. researchgate.netresearchgate.net The efficiency of photolysis can be influenced by the wavelength of light and the presence of sensitizers or catalysts. researchgate.netresearchgate.netuni.edulongdom.org

Photocatalytic Degradation Mechanisms (e.g., TiO₂, ZnO systems)

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor catalysts, such as TiO₂ and ZnO, exposed to light to degrade organic compounds. researchgate.netnih.gov This process involves the excitation of electrons from the valence band to the conduction band of the semiconductor, creating electron-hole pairs. nih.gov These charge carriers then interact with water and oxygen to produce reactive oxygen species (ROS) that drive the degradation of pollutants like dyes. nih.govmdpi.com

Studies on the photocatalytic degradation of dyes, including some violet dyes, using TiO₂ and ZnO have shown promising results. researchgate.netmdpi.commdpi.comnih.govsemanticscholar.orgbcrec.id For instance, TiO₂ and ZnO nanoparticles have been synthesized and used for the degradation of various dyes under UV light. researchgate.net The efficiency of this process is influenced by factors such as catalyst concentration, dye concentration, pH, and contact time. nih.govmdpi.com

While direct studies specifically on the photocatalytic degradation mechanisms of HC Violet no. 2 using TiO₂ and ZnO are not extensively detailed in the provided search results, the general principles observed for similar nitro and azo dyes can be considered. Photocatalytic degradation typically involves the breakdown of the dye molecule through oxidation reactions initiated by ROS and holes. mdpi.comscirp.org

Role of Reactive Oxygen Species (ROS)

Reactive Oxygen Species (ROS) play a crucial role in the photocatalytic degradation of organic dyes. mdpi.comnih.gov The primary ROS involved include superoxide (B77818) anion radicals (O₂⁻•), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). mdpi.comnih.gov These species are generated from the interaction of photogenerated electrons and holes with dissolved oxygen and water molecules. nih.govmdpi.com

In TiO₂ and ZnO systems, photogenerated electrons in the conduction band can react with adsorbed oxygen to form O₂⁻•, while holes in the valence band can react with water or hydroxide (B78521) ions to produce •OH radicals. mdpi.comuni.eduunina.it Both O₂⁻• and •OH are highly reactive and can attack the dye molecule, leading to its degradation. mdpi.comnih.gov Studies on the degradation of other dyes have indicated that both holes and superoxide radicals can be the main reactive species responsible for degradation, with hydroxyl radicals playing a relatively minor role in some cases under visible light irradiation. scirp.org

Optimization of Photocatalytic Efficiency

Optimizing the efficiency of photocatalytic degradation of dyes like HC Violet no. 2 involves adjusting various parameters. Key factors include the catalyst dose, initial dye concentration, pH of the solution, and contact time under illumination. nih.govmdpi.com

Increasing the catalyst concentration generally leads to a higher degradation efficiency up to an optimal point, due to the increased availability of active sites for the reaction. nih.govmdpi.com However, excessive catalyst concentration can lead to light scattering and reduced light penetration, decreasing efficiency. The initial dye concentration also affects the degradation rate; higher concentrations can saturate the catalyst surface, reducing the relative number of active sites available per dye molecule. The pH of the solution can influence the surface charge of the photocatalyst and the ionization state of the dye molecule, affecting adsorption and reactivity. mdpi.com Optimal contact time is necessary to allow sufficient interaction between the dye, catalyst, and light source for degradation to occur. mdpi.com

Research on other dyes has shown that factors like calcination temperature and duration during catalyst synthesis, as well as the particle size and morphology of the photocatalyst, can significantly impact efficiency. nih.govtandfonline.com For instance, smaller particle sizes can offer a higher surface area and more active sites. tandfonline.com

Wavelength Dependence and Lightfastness Studies

The photocatalytic degradation of semiconductors like TiO₂ and ZnO is initiated by light irradiation with energy equal to or greater than their band gap energy. TiO₂ and ZnO typically have wide band gaps, primarily absorbing UV light. researchgate.net However, modifications such as doping or forming nanocomposites can extend their absorption into the visible light spectrum. mdpi.comnih.govsemanticscholar.orgresearchgate.net

Lightfastness studies assess the resistance of a dye to degradation upon exposure to light. For hair dyes like HC Violet no. 2, lightfastness is an important property determining how long the color persists when exposed to sunlight. ontosight.ai While specific lightfastness data for HC Violet no. 2 in the context of photocatalytic degradation is not provided, studies on other dyes indicate that their stability under light can be influenced by their chemical structure and the presence of photosensitizers or photocatalysts. researchgate.neticm.edu.pl The wavelength of light used in photocatalytic processes directly impacts the efficiency, as only photons with sufficient energy can activate the catalyst. researchgate.net

Identification and Characterization of Photodegradation Products

Identifying and characterizing the photodegradation products of dyes is crucial for understanding the degradation pathways and assessing the potential toxicity of the transformed compounds. Studies on the photodecomposition of other violet dyes, such as crystal violet, have utilized spectroscopic methods to identify intermediate products. uni.edu These intermediates can include demethylated derivatives or other fragmented molecules resulting from the breaking of chemical bonds within the dye structure. uni.edu

While specific photodegradation products of HC Violet no. 2 under photocatalytic conditions are not detailed in the search results, general photocatalytic degradation of organic dyes can lead to the formation of various intermediates before complete mineralization into carbon dioxide, water, and inorganic salts. Techniques such as mass spectrometry and chromatography are commonly used to separate and identify these intermediate products.

Biodegradation and Environmental Biotransformation

Biodegradation is the process by which microorganisms break down organic compounds. ijnrd.orgresearchgate.net This is a key natural process for the removal of organic pollutants from the environment, including dyes. ijnrd.orgijpab.com Biodegradation can occur under both aerobic (with oxygen) and anaerobic (without oxygen) conditions. researchgate.netijpab.com

Microbial Degradation Pathways by Aquatic and Soil Microorganisms

Aquatic and soil microorganisms play a significant role in the biodegradation and environmental biotransformation of organic dyes like HC Violet no. 2. ijnrd.orgijpab.com Various bacteria and fungi have the metabolic capabilities to degrade a wide range of organic compounds, utilizing them as a source of carbon and energy. researchgate.netijpab.com

While specific microbial degradation pathways for HC Violet no. 2 are not explicitly described in the provided information, studies on the biodegradation of other azo and nitro dyes by microorganisms found in soil and water have been reported. ijnrd.orgnih.govijcmas.com These microorganisms can break down the complex structures of dyes through enzymatic processes. For instance, some bacteria can cleave azo bonds (-N=N-) in azo dyes using enzymes like azoreductases, leading to decolorization and breakdown into simpler aromatic amines. nih.gov Nitro dyes, like HC Violet no. 2, contain nitro groups (-NO₂), and their biodegradation may involve reduction of these groups or other enzymatic transformations of the molecule.

The efficiency of microbial degradation is influenced by factors such as the availability of microorganisms with the necessary metabolic pathways, the concentration and accessibility of the dye, and environmental conditions like pH, temperature, and the presence of essential nutrients (e.g., nitrogen and phosphorus). ijpab.com

Biotransformation Product Analysis and Identification

Studies investigating the biotransformation of hair dyes often employ analytical techniques to identify and characterize the resulting metabolites. While direct, detailed studies solely focused on the biotransformation product analysis and identification of HC Violet no. 2 are not extensively detailed in the provided search results, insights can be drawn from research on similar nitro dyes, such as HC Blue No. 2, which shares structural similarities. cir-safety.org

Research on HC Blue No. 2, for instance, has utilized techniques like High-Performance Liquid Chromatography (HPLC) to analyze metabolites in biological samples such as urine. cir-safety.org In one study involving HC Blue No. 2, approximately 5% of the initial radioactivity was excreted as the parent compound, with the majority of the remaining radioactivity found in more polar metabolites, primarily in one peak. cir-safety.org This major metabolite was identified as 4-{N4,N4-bis(2-hydroxyethyl)amino}-2-nitrophenylglycine. cir-safety.org This suggests that nitro dyes can undergo metabolic transformations leading to the formation of more polar products.

The analysis and identification of biotransformation products typically involve chromatographic separation techniques coupled with spectroscopic methods. HPLC-UV/Vis is a common method for separating and detecting compounds based on their absorbance at specific wavelengths. Mass Spectrometry (MS) is crucial for determining the molecular weight and fragmentation pattern of metabolites, aiding in their structural identification. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) can provide detailed structural information about isolated metabolites.

While specific data tables detailing the identified biotransformation products of HC Violet no. 2 were not found, the general approaches used for similar compounds involve:

Sample Preparation: Extraction of metabolites from biological matrices (e.g., urine, plasma, tissue) using methods like liquid-liquid extraction or solid-phase extraction.

Separation: Utilizing techniques such as HPLC with various stationary phases (e.g., C18 columns) and mobile phases to separate the parent compound from its metabolites.

Detection and Identification: Employing detectors like UV/Vis for initial screening and MS for molecular weight confirmation and structural elucidation. uni.lu Tandem MS (MS/MS) can provide further structural details through fragmentation analysis.

Data Analysis: Comparing the analytical data (retention times, UV spectra, mass spectra) of the detected compounds with those of reference standards or predicted metabolites to confirm their identity.

The biotransformation pathways for nitro dyes can involve reactions such as nitro reduction, N-dealkylation, and conjugation. The specific products formed depend on the metabolic enzymes involved and the biological system under investigation. The identification of these products is essential for understanding the metabolic fate and potential biological activity of the compound.

Analytical Techniques for Biotransformation Product Analysis

| Technique | Purpose | Key Information Provided |

| HPLC-UV/Vis | Separation and detection | Retention time, UV spectrum, peak intensity |

| Mass Spectrometry | Molecular weight and structural information | m/z ratio, fragmentation pattern |

| NMR Spectroscopy | Detailed structural elucidation | Information on the arrangement of atoms |

Further research specifically focused on the biotransformation of HC Violet no. 2 in relevant biological models, coupled with advanced analytical techniques, would be necessary for a comprehensive understanding of its metabolic fate and the complete identification of its transformation products.

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography plays a vital role in isolating HC Violet no. 2 from other components present in a sample matrix, which can include other dyes, formulation ingredients, or degradation products.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the analysis of HC Violet no. 2. Reverse phase (RP) HPLC methods are commonly applied. For instance, an RP-HPLC method utilizing a Newcrom R1 column with a mobile phase containing acetonitrile (B52724), water, and phosphoric acid has been developed for the analysis of HC Violet no. 2. sielc.comsielc.com This method is described as having simple conditions and is scalable for preparative separation, including the isolation of impurities. sielc.comsielc.com For applications coupled with mass spectrometry, phosphoric acid in the mobile phase needs to be replaced with formic acid to ensure compatibility. sielc.comsielc.com

HPLC-UV/Vis is a specific application used for detecting impurities in HC Violet no. 2 batches. This method can detect impurities at levels below 0.1% using C18 columns and detection wavelengths ranging from 263 to 534 nm. Another HPLC-DAD method for analyzing illegal colorants, including HC Blue No. 2 (a related nitro dye), used detection wavelengths at 254, 430, and 590 nm for simultaneous analysis of different colorants. mdpi.com

Research findings indicate that earlier HPLC methods for analyzing hair dye intermediates, including HC Violet 2, sometimes resulted in broad, non-symmetrical, and tailing peaks. dmu.dk Modifications to these methods were attempted to improve peak shape and resolution. dmu.dk A developed HPLC method for analyzing intermediates of oxidative hair dyes in cosmetic products used a reverse phase HPLC column packed with amide-bonded silica (B1680970) and a mobile phase of phosphate (B84403) buffer (pH 6) and acetonitrile. dmu.dk Detection was performed using a photodiode array detector in the wavelength range of 220 nm to 400 nm, with chromatographic data processed to obtain a max-plot chromatogram at the substance's λmax. dmu.dk The identity of target substances was confirmed by comparing HPLC retention times and 220 nm-400 nm spectra with standards. dmu.dk

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) offers advantages in terms of speed and resolution compared to traditional HPLC due to its use of smaller particle size columns. mdpi.comfda.gov Smaller 3 µm particle columns are available for fast UPLC applications for compounds like HC Violet no. 2. sielc.comsielc.com

UPLC coupled with mass spectrometry (UPLC-MS/MS) has been employed for the analysis of illegal colorants in cosmetics, including some nitro dyes. mdpi.com A method using a Waters ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 μm) maintained at 40 °C with a mobile phase of ammonium (B1175870) acetate (B1210297) in water (containing 0.1% formic acid) and acetonitrile–methanol (80:20, v/v) has been described for LC-MS/MS analysis. mdpi.com

UPLC with extended photo-diode array detection (PDA) is also used for color additive analysis in foods and cosmetics. fda.gov This technique utilizes a high-efficiency, sub-two-micron particle size analytical LC column for superior peak resolution and a rapid run time. fda.gov The extended PDA detection system from 270-790 nm provides spectral flexibility for identifying a multitude of colors. fda.gov

Coupled Chromatographic-Spectrometric Techniques

Coupling chromatographic separation with spectroscopic detection provides enhanced sensitivity and specificity for the analysis of HC Violet no. 2, allowing for both separation and identification or structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of complex samples containing HC Violet no. 2. It combines the separation capabilities of LC with the mass analysis capabilities of MS, allowing for the detection and identification of compounds based on their mass-to-charge ratio (m/z). LC-MS can be used to identify structural anomalies in purified batches of HC Violet no. 2.

LC-MS analysis has been applied to study the photo-degradation products of dyes like crystal violet, a related violet dye. nih.gov This involves using LC-UV-Vis and LC-MS to identify degradation compounds through their exact mass and isotopic profile. nih.gov While this study focuses on crystal violet, the principles of using LC-MS for identifying degradation products are applicable to other dyes like HC Violet no. 2.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique particularly suited for trace analysis of compounds like HC Violet no. 2 in complex matrices. LC-MS/MS involves a second stage of mass analysis, where selected ions from the first mass spectrometer are fragmented, and the resulting product ions are analyzed. This provides increased confidence in identification and lower detection limits.

LC-MS/MS is used for analyzing illegal colorants in cosmetics, offering high sensitivity for detection and quantification. mdpi.comnih.gov Optimized LC-MS/MS conditions for analyzing colorants have been reported, utilizing UPLC coupled with a triple quadrupole mass spectrometer. mdpi.com The mobile phase and gradient programs are optimized for chromatographic separation, and electrospray ionization (ESI) is typically used in either positive or negative ion mode depending on the analyte. mdpi.comnih.gov For many dyes, including some nitro dyes, positive-ion mode ESI is used. nih.gov

LC-ESI-MS/MS in full mass spectrum scanning mode can provide structural information and help identify multiple peaks observed in chromatographic separations, which might be due to isomerization, impurities, or degradation products. nih.govresearchgate.net Multiple reaction monitoring (MRM) mode in LC-MS/MS is used for quantification, offering significantly lower quantification limits compared to methods using UV-Vis detection. nih.govresearchgate.net Matrix effects, which can suppress or amplify ionization, are a consideration in LC-MS/MS analysis and are typically evaluated. nih.gov

LC-Q-TOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) is another coupled technique that provides high-resolution mass data and fragmentation patterns, aiding in the structural characterization of dyes and their degradation products. mdpi.comnih.gov

Liquid Chromatography-Diode Array Detection (LC-DAD)

Liquid Chromatography-Diode Array Detection (LC-DAD) is a widely used technique for the separation and characterization of chemical mixtures, including dyes like HC Violet no. 2 measurlabs.com. LC separates components based on their physical and chemical properties as they pass through a column. The DAD then scans the eluted compounds across the UV-Vis spectrum, measuring absorbance at various wavelengths measurlabs.com. This provides both chromatographic separation and spectral information, aiding in identification and quantification.

LC-DAD has been applied in the analysis of various dyes, often utilizing reversed-phase columns such as C18 columns fda.govfda.gov. Mobile phases typically consist of mixtures of water and organic solvents like acetonitrile or methanol, often with modifiers such as acetic acid or ammonium acetate to optimize separation fda.govfda.gov. Detection wavelengths are selected based on the compound's absorption characteristics; for related dyes, wavelengths in the range of 263–534 nm and around 580 nm have been reported for detection and purity analysis . For example, in the analysis of other color additives, C18 columns and detection wavelengths such as 450, 490, 520, and 620 nm have been used fda.gov. LC-DAD allows for the detection of impurities and the assessment of purity by comparing peak areas europa.eudmu.dk.

Sample Preparation and Extraction Techniques for Complex Matrices

Analyzing HC Violet no. 2 in complex matrices such as cosmetic products, environmental samples, or biological specimens often necessitates effective sample preparation techniques to isolate and concentrate the analyte while removing interfering substances mdpi.comchromatographyonline.commdpi.comchromatographyonline.com. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and various microextraction methods mdpi.comchromatographyonline.commdpi.comchromatographyonline.com.

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a versatile sample preparation technique used for the isolation, concentration, and purification of target analytes from complex matrices chromatographyonline.comwaters.com. The process typically involves conditioning the sorbent material in the SPE cartridge or well plate, loading the sample, washing away interferences, and eluting the target analyte mdpi.com. The choice of sorbent depends on the chemical properties of the analyte and the matrix mdpi.comwaters.com.

For the analysis of dyes and color additives, different types of SPE sorbents have been employed, including cation-exchange (CBX), silica gel (SiOH), and hydrophilic-lipophilic balanced (HLB) phases fda.gov. For instance, HLB SPE columns have been used to retain certain dyes, while some synthetic dyes like HC Blue No. 2 (structurally related to HC Violet no. 2) may not retain on CBX SPE under certain conditions fda.govfda.gov. SPE can be performed using cartridges or 96-well plates, and automation is possible to increase throughput and reproducibility waters.combiotage.comfishersci.co.uk. SPE is particularly useful for concentrating analytes from large sample volumes, such as environmental water samples chromatographyonline.commdpi.com.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique that separates compounds based on their differential solubility between two immiscible liquid phases, typically an aqueous phase and an organic solvent chromatographyonline.comorganomation.compscengineering.com. This method is often used for sample clean-up and analyte enrichment before chromatographic analysis scielo.br.

LLE methodologies involve partitioning the analyte from the sample matrix into a suitable organic solvent organomation.comscielo.br. The choice of solvent is critical for achieving efficient extraction and depends on the polarity and chemical nature of the target compound organomation.comscielo.br. While LLE can be simple and cost-effective, it may require relatively large volumes of potentially toxic organic solvents and can sometimes lead to emulsion formation chromatographyonline.comorganomation.compscengineering.com. Despite the development of newer techniques, LLE remains a commonly used method in routine analysis scielo.br. For example, LLE with ethyl acetate has been used for sample clean-up in the analysis of antineoplastic drugs in plasma, achieving recoveries ranging from 60 to 98% scielo.brresearchgate.net. Adding salt to the aqueous phase (salting-out) can sometimes enhance the distribution of organic compounds into the organic solvent researchgate.net.

Microextraction Techniques for Environmental Samples

Microextraction techniques represent a move towards miniaturized sample preparation, using significantly smaller volumes of extraction phase compared to traditional methods like SPE and LLE mdpi.commdpi.commdpi.com. These techniques are particularly advantageous for environmental samples, where analytes may be present at low concentrations in complex matrices mdpi.comchromatographyonline.commdpi.com. They align with the principles of green analytical chemistry by reducing solvent consumption mdpi.com.

Examples of microextraction techniques include Solid-Phase Microextraction (SPME), Liquid-Phase Microextraction (LPME), and Stir Bar Sorptive Extraction (SBSE) mdpi.commdpi.commdpi.comijcrt.org. SPME involves extracting analytes onto a thin layer of stationary phase coated on a fiber chromatographyonline.commdpi.com. LPME utilizes a small volume of an immiscible solvent mdpi.commdpi.comresearchgate.net. Dispersive Liquid-Liquid Microextraction (DLLME), a variation of LPME, involves dispersing a small volume of extraction solvent into the aqueous sample mdpi.comijcrt.org. These techniques can be coupled with chromatographic methods, including GC and LC-MS, for the analysis of various organic contaminants in environmental water samples mdpi.comchromatographyonline.commdpi.com. While specific applications to HC Violet no. 2 in environmental samples were not extensively detailed, microextraction techniques have been applied to other dyes and organic micropollutants in water matrices, demonstrating their potential for sensitive analysis nih.govmdpi.commdpi.com. Detection limits ranging from 0.03 to 5 µg/L have been reported for gentian violet (another violet dye) in aqueous samples using microextraction techniques nih.gov.

Method Validation and Performance Characteristics

Method validation is a critical process to ensure that an analytical method is reliable, accurate, and suitable for its intended purpose mdpi.comunpad.ac.id. Key performance characteristics evaluated during validation include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ) mdpi.comunpad.ac.id.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the method, although not necessarily quantified mdpi.comunpad.ac.id. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantified with acceptable accuracy and precision mdpi.comunpad.ac.id. These parameters are crucial for assessing the sensitivity of an analytical method.

LOD and LOQ values are typically determined experimentally, often based on the signal-to-noise ratio mdpi.com. For instance, LOD can be defined as the concentration yielding a signal-to-noise ratio of 3:1, while LOQ might correspond to a ratio of 9:1 or 10:1 mdpi.comunpad.ac.id. Reported LOD and LOQ values vary depending on the analyte, the matrix, and the specific analytical method used. For example, in the analysis of various colorants in cosmetic products using HPLC-DAD, LODs ranged from 0.01 to 1.20 µg/mL and LOQs from 0.02 to 3.60 µg/mL depending on the cosmetic matrix (tattoo eyebrow, tattoo lipstick, hair tint) mdpi.com. For other dyes like gentian violet in aqueous samples analyzed by microextraction techniques and spectrophotometry, LODs ranged from 0.03 to 5 µg/L nih.gov. In the validation of a method for chloramphenicol (B1208) analysis in shrimp, LOD and LOQ were determined to be 0.36 µg/mL and 1.19 µg/mL, respectively unpad.ac.id. While specific LOD and LOQ values for HC Violet no. 2 across various matrices were not extensively found in the search results, the principles of determining these limits and typical ranges for similar compounds and matrices provide context for its analytical detection and quantification.

Accuracy, Precision, and Robustness Assessments

The reliable detection and quantification of HC Violet no. 2 in various matrices, particularly cosmetic formulations, necessitates the validation of analytical methodologies. Method validation is a critical process that confirms an analytical procedure is suitable for its intended use, ensuring the generation of accurate, precise, and reliable data. Key parameters assessed during validation include accuracy, precision, and robustness, often following guidelines established by regulatory bodies such as the International Conference on Harmonisation (ICH) elementlabsolutions.comdemarcheiso17025.comgmpinsiders.comresearchgate.netglobalresearchonline.neteuropa.euregistech.comresearchgate.net.

Accuracy

Accuracy refers to the closeness of agreement between the value obtained by an analytical method and the true value or an accepted reference value elementlabsolutions.comglobalresearchonline.neteuropa.eu. For the quantification of analytes like HC Violet no. 2 in complex matrices such as cosmetic products, accuracy is typically assessed by applying the method to samples (e.g., placebo matrix) spiked with known amounts of the analyte chromatographyonline.comglobalresearchonline.net. The percentage recovery of the added amount is then calculated chromatographyonline.comglobalresearchonline.neteuropa.eu.

Research on the validation of analytical methods for similar cosmetic colorants, such as banned colorants analyzed by HPLC-DAD and LC-MS/MS, has shown accuracy values within acceptable ranges. For instance, in a study analyzing 13 prohibited colorants, including HC Blue No. 2 and HC Yellow No. 5, the accuracy ranged from 80.23% to 108.28% mdpi.com. While specific accuracy data for HC Violet no. 2 was not extensively available in the consulted literature, validation studies for related compounds in cosmetic matrices demonstrate that methods like HPLC can achieve acceptable accuracy for quantitative analysis of hair dyes mdpi.com.

Precision

Precision describes the closeness of agreement among individual test results when the method is applied repeatedly to a homogeneous sample under prescribed conditions elementlabsolutions.comchromatographyonline.comglobalresearchonline.netiik.ac.id. Precision is commonly evaluated at different levels:

Repeatability (Intraday Precision): Assessed by analyzing a series of replicate measurements of the same sample by the same analyst using the same equipment on the same day chromatographyonline.comscribd.com.

Intermediate Precision (Interday Precision): Evaluated by analyzing the same sample on different days, or by different analysts, or using different equipment within the same laboratory demarcheiso17025.comchromatographyonline.comscribd.com.

Reproducibility: Assessed by analyzing the same sample in different laboratories chromatographyonline.com.

For analytical methods applied to hair dyes and cosmetic colorants, precision is often expressed as the relative standard deviation (RSD) of the results demarcheiso17025.comscribd.com. Low RSD values indicate high precision. Studies validating HPLC methods for the analysis of hair dye intermediates and other cosmetic colorants have reported good precision. For example, the repeatability of retention times in one study ranged from 0.10% to 1.24% RSD, and peak response intensity repeatability ranged from 0.21% to 9.46% RSD for hair dyes in cosmetic formulations researchgate.net. For similar banned colorants analyzed by HPLC, precision (expressed as RSD) was reported to be within the range of 0.02% to 9.99% mdpi.com. These findings suggest that analytical methods used for cosmetic dyes, including those potentially applicable to HC Violet no. 2, can achieve high levels of precision.

Robustness

Robustness is a measure of the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters elementlabsolutions.comgmpinsiders.comglobalresearchonline.net. Assessing robustness helps to ensure the method's reliability during normal usage and across different laboratory conditions elementlabsolutions.com. Typical parameters investigated for variations in HPLC methods include mobile phase composition, pH, column temperature, and flow rate gmpinsiders.com.

Environmental Fate and Transport Studies

Degradation Product Characterization in Environmental Compartments

Information specifically detailing the degradation products of HC Violet no. 2 in various environmental compartments is limited in the provided search results. However, related studies on other dyes and chemicals offer insights into potential degradation pathways. For instance, studies on the degradation of kelevan, another chemical, in soil and water identified kelevanic acid and chlordecone (B1668712) as major metabolites who.int. The degradation of organic pollutants in wastewater through advanced oxidation processes often leads to simpler compounds, ultimately aiming for mineralization into CO₂ and H₂O nih.govmdpi.com.

While specific data for HC Violet no. 2 is not available in the search results, the presence of nitro and amino groups on its benzene (B151609) ring suggests it could undergo substitution reactions, potentially leading to various derivatives . The environmental persistence and degradation pathways of dyes are highly dependent on their chemical structure and the environmental conditions canada.ca.

Environmental Persistence and Mobility Assessments

HC Violet no. 2 is described as a water-soluble synthetic dye cymitquimica.com. Environmental assessments suggest that while acute toxicity to fish may be low, its persistent nature in water systems could lead to bioaccumulation and potential ecological risks from chronic exposure . Some safety data sheets indicate the product components are not classified as environmentally hazardous, but large or frequent spills could still have harmful effects sevron.co.uk. Another safety data sheet states the substance is not readily degradable makingcosmetics.com. PubChem lists HC Violet no. 2 as harmful to aquatic life with long-lasting effects nih.gov.

Soil Adsorption and Desorption Studies

Specific studies on the soil adsorption and desorption of HC Violet no. 2 were not found in the provided search results. However, the concept of soil adsorption and desorption is a critical factor in determining the mobility and fate of organic compounds in soil ecetoc.org. Adsorption to soil and sediments is often described by the distribution coefficient (Kd), which can be normalized to the organic carbon content (Koc) ecetoc.org. Factors influencing adsorption include the chemical properties of the compound, the organic matter content, clay content, and pH of the soil ecetoc.orgfortunejournals.com.

Studies on other dyes, such as crystal violet, have shown that adsorption onto various materials like solidified landfilled sludge and surfactant-modified alumina (B75360) can be effective pjoes.comresearchgate.net. The adsorption kinetics and equilibrium are influenced by factors like adsorbent dosage, particle size, contact time, and pH pjoes.comresearchgate.net. Desorption studies on crystal violet from solidified landfilled sludge indicated that acidic solutions were beneficial for the desorption process pjoes.com.

Aquatic Mobility and Distribution Coefficients

HC Violet no. 2 is noted for its solubility in water cymitquimica.com. This water solubility suggests a potential for mobility in aquatic environments. While specific aquatic mobility and distribution coefficients (such as Log Kow or Log P) for HC Violet no. 2 were not explicitly provided in the context of environmental distribution in the search results, PubChem lists a computed XLogP3 value of 0.7 nih.gov. The Log Kow (octanol-water partition coefficient) is an indicator of a substance's hydrophobicity and its potential to partition between water and organic phases, which influences its bioaccumulation potential and mobility in aquatic systems carlroth.comechemi.com. A low Log P value, like the computed 0.7, generally suggests lower lipophilicity and thus potentially lower bioaccumulation compared to highly lipophilic substances. However, despite potentially low bioaccumulation potential, the persistent nature in water systems is highlighted as a concern .

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are promising technologies for the degradation of recalcitrant organic pollutants, including dyes, in wastewater nih.govmdpi.comboromond.com. AOPs typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can effectively break down complex organic molecules nih.govmdpi.com.

Ozonation and H₂O₂-based Treatments

Ozonation and hydrogen peroxide-based treatments are among the AOPs used for wastewater treatment dokumen.pubpjoes.com. Ozone is a powerful oxidizing agent that can achieve high decolorization rates for dyes in aqueous media aquadocs.org. It can destroy the nucleic acid compounds of microorganisms and its degradation products are generally non-toxic, ultimately leading to CO₂ and H₂O pjoes.comaquadocs.org. However, factors like suspended solids and dissolved organic matter can reduce ozone's effectiveness pjoes.com.

Hydrogen peroxide is another oxidant used in AOPs mdpi.compjoes.com. Combinations of AOPs, such as ozonation with hydrogen peroxide (O₃/H₂O₂) or hydrogen peroxide with UV (H₂O₂/UV), can exhibit synergistic effects, enhancing the degradation of pollutants pjoes.comresearchgate.netresearchgate.net. For example, the combination of hydrodynamic cavitation with ozone and hydrogen peroxide has been investigated for the degradation of naproxen (B1676952) in wastewater researchgate.net.

Electrochemical Oxidation for Effluent Treatment

Electrochemical oxidation (EO), also known as anodic oxidation, is an AOP that utilizes electrical energy to degrade organic pollutants in wastewater boromond.comnih.gov. This process involves applying a current between electrodes submerged in the wastewater, generating powerful oxidizing agents, primarily hydroxyl radicals, at the anode surface boromond.com. EO is considered highly effective for treating complex industrial wastewaters containing hard-to-degrade compounds like dyes boromond.com.

Electrochemical advanced oxidation processes (EAOPs) are particularly promising for the removal of emerging contaminants, including pharmaceuticals and personal care products, from water nih.govtu-clausthal.de. EAOPs can directly oxidize pollutants or indirectly generate strong oxidants like •OH, H₂O₂, and O₃⁻ nih.gov. Studies have demonstrated the effectiveness of electrochemical treatment for the decolorization of textile wastewater containing reactive dyes researchgate.net. Challenges in the technical application of BDD electrode-based EAOPs, such as energy consumption and byproduct formation, are areas of ongoing research and development tu-clausthal.de.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| HC Violet no. 2 | 13907760 |

Interactive Data Tables

While detailed quantitative data specifically for HC Violet no. 2's environmental fate parameters (like degradation rates, adsorption coefficients, or AOP removal efficiencies) were not extensively available in the provided search results, the information presented can be conceptually illustrated in tables.

Conceptual Table 1: Potential Environmental Pathways of HC Violet no. 2

| Environmental Compartment | Potential Fate Processes | Relevant Factors |

| Water | Dissolution, Transport, Degradation, Bioaccumulation | Solubility, Persistence, Presence of Oxidants, Aquatic Life |

| Soil | Adsorption, Desorption, Degradation, Leaching | Soil Type, Organic Matter, pH, Microbial Activity |

| Air | Volatilization (likely low) | Vapor Pressure |

Advanced Research Directions and Future Perspectives

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate chemical structure with biological activity or physicochemical properties. For HC Violet no. 2, QSAR modeling can be applied to predict its chemical reactivity, particularly in the context of degradation or interaction with biological systems. While specific QSAR studies solely focused on the chemical reactivity of HC Violet no. 2 are not extensively detailed in the provided search results, the principle involves using molecular descriptors (e.g., electronic, steric, and topological properties) to build models that can predict how the compound will behave in different chemical environments. For example, the presence of nitro and amino groups on the benzene (B151609) ring suggests that HC Violet no. 2 can undergo substitution reactions. QSAR models could potentially predict the propensity and sites of such reactions, influencing its stability and transformation pathways. The development of robust QSAR models for dyes like HC Violet no. 2 could aid in designing more environmentally friendly alternatives or predicting the fate of the compound in various matrices.

Development of Novel Biocatalytic Systems for Degradation

The development of novel biocatalytic systems offers a promising avenue for the degradation of HC Violet no. 2. Biocatalysis, utilizing enzymes or microorganisms, provides an eco-friendly approach compared to traditional chemical methods. Research in this area for dyes, in general, involves identifying and engineering microorganisms or enzymes capable of breaking down the complex structures of dye molecules. For azo dyes, which share some structural features with nitro dyes like HC Violet no. 2 (though HC Violet no. 2 is a nitro dye, not an azo dye based on its structure and name), enzymatic cleavage of azo bonds by azoreductases is a primary degradation mechanism. nih.gov While direct studies on the biocatalytic degradation of HC Violet no. 2 are not prominent in the search results, research on the degradation of other dyes, such as Crystal Violet, by fungi and bacteria demonstrates the potential of biological systems. acs.org Ligninolytic fungi, for instance, have shown the ability to decolorize synthetic dyes through enzymes like lignin (B12514952) peroxidase. fao.org Future research could focus on screening microbial consortia or isolated enzymes specifically for their ability to degrade HC Violet no. 2, potentially through pathways involving the reduction of the nitro group or cleavage of the linkages within the molecule.

Computational Chemistry Approaches for Mechanistic Insights into Transformations

Computational chemistry approaches, such as Density Functional Theory (DFT) and molecular dynamics simulations, are valuable tools for gaining mechanistic insights into the transformations of chemical compounds like HC Violet no. 2. mdpi.comnih.govuu.nlacs.org These methods can be used to study reaction pathways, transition states, and the energetics of chemical reactions at a molecular level. For HC Violet no. 2, computational chemistry could help elucidate the mechanisms of its degradation, whether chemical or enzymatic. For instance, it could model the reduction of the nitro group, the hydrolysis of the amino linkages, or the interaction of the dye molecule with the active sites of potential degrading enzymes. While no specific computational studies on the reaction mechanisms of HC Violet no. 2 were found, computational chemistry has been widely applied to study the degradation of other dyes and complex molecules, providing detailed information about bond breaking and formation processes. tandfonline.commdpi.com This can guide experimental efforts in developing targeted degradation strategies.

Q & A

Q. What ethical considerations apply when using HC Violet No. 2 in biomedical research involving human-derived samples?

- Methodological Answer : Comply with IRB protocols for biospecimen use (e.g., de-identification, informed consent). Validate biocompatibility via MTT assays and endotoxin testing (LAL). Disclose conflicts of interest related to material sourcing in ethics statements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.